Pmicg

Description

The exact mass of the compound Pmicg is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pmicg suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pmicg including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

126654-66-8 |

|---|---|

Molecular Formula |

C36H36O11 |

Molecular Weight |

644.7 g/mol |

IUPAC Name |

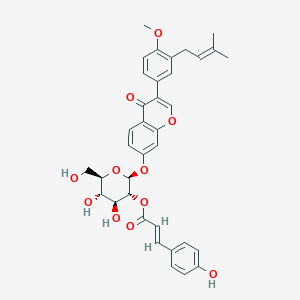

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-4-oxochromen-7-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O11/c1-20(2)4-8-23-16-22(9-14-28(23)43-3)27-19-44-29-17-25(12-13-26(29)32(27)40)45-36-35(34(42)33(41)30(18-37)46-36)47-31(39)15-7-21-5-10-24(38)11-6-21/h4-7,9-17,19,30,33-38,41-42H,8,18H2,1-3H3/b15-7+/t30-,33-,34+,35-,36-/m1/s1 |

InChI Key |

ZJTGUFCATXASHE-XLTJWZCXSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |

Synonyms |

3'-prenyl-4'-methoxyisoflavone-7-O-beta-(2''-O-4-coumaroyl)glucopyranoside |

Origin of Product |

United States |

Foundational & Exploratory

PHMG chemical structure and properties

An In-Depth Technical Guide to Polyhexamethylene Guanidine (PHMG): Chemical Structure and Properties

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer belonging to the guanidine family of disinfectants.[1][2] It has garnered significant attention for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] PHMG is utilized in various applications, from industrial water treatment and textile manufacturing to medical sterilization.[4][5] However, concerns regarding its toxicity, particularly when inhaled, have necessitated a deeper understanding of its chemical and physical properties. This guide provides a comprehensive overview of the core chemical structure, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure

PHMG is a polymer synthesized from the condensation reaction of hexamethylenediamine (HMDA) and guanidine hydrochloride.[2] The resulting product is a mixture of oligomers with varying chain lengths and different end groups.[2] The general structure consists of repeating hexamethylene units linked by guanidine groups. PHMG is often used in the form of its salts, most commonly as polyhexamethylene guanidine hydrochloride (PHMG-HCl) or polyhexamethylene guanidine phosphate (PHMG-P).[1]

The chemical formula for the repeating unit of PHMG hydrochloride is (C7H15N3)n · nHCl. Depending on the end groups and the connectivity, PHMG can exist in different isomeric forms.[6][7]

General repeating unit of the PHMG polymer.

Physicochemical Properties

PHMG is typically a colorless to light yellow liquid or a white powdered solid, depending on the specific salt and purity.[1][4] It is readily soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless or light yellow liquid/solid | [4] |

| Odor | None to weak amine odor | [4] |

| Water Solubility | Readily soluble | [1] |

| pH (1% solution) | 6.0 - 8.0 | [5] |

| pH (25% water solution) | 5.0 - 9.0 | [4] |

| Number-Average Molecular Weight (Mn) | 403.0 - 692.2 g/mol | [2][8] |

| Weight-Average Molecular Weight (Mw) | 424.0 - 714.7 g/mol | [2][8] |

| Degree of Oligomerization | 2 - 7 | [2][8][9] |

| Thermal Stability | Remains active after heating at 280°C for 15 min | [4] |

Synthesis

The synthesis of PHMG generally involves a polycondensation reaction.

Simplified workflow of PHMG synthesis.

A common method for producing PHMG involves the interaction of hexamethylenediamine (HMD) and a guanidine hydrochloride (GHCl) melt upon heating.[10] The molar ratio of HMD to GHCl is typically around 1:1. The mixture is heated to approximately 120°C for several hours, followed by an increase in temperature to around 150°C to continue the polymerization.[10] Another described synthesis method involves the polymerization of hexamethylenediamine with formaldehyde in the presence of an acid catalyst, followed by conversion to the chloride salt with hydrochloric acid.[11]

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism

The primary antimicrobial action of PHMG is attributed to its cationic nature.[5] The positively charged guanidine groups interact with the negatively charged components of microbial cell membranes, such as phospholipids.[12] This interaction leads to the disruption of the cell membrane, inhibition of cellular dehydrogenases, and ultimately cell death.[1]

The proposed mechanism involves several steps:

-

Adsorption: The cationic PHMG polymer is electrostatically attracted to the anionic microbial cell surface.[4][5]

-

Membrane Disruption: PHMG damages the cell membrane structure, leading to the leakage of cytoplasmic components.[4][6]

-

Inhibition of Cellular Processes: It can inhibit the division of bacteria and disable their reproductive ability.[5]

-

Film Formation: The polymer can form a film that blocks the respiratory passages of microorganisms, causing suffocation.[4][5]

Proposed antimicrobial mechanism of PHMG.

Signaling Pathways in Mammalian Cells

In mammalian cells, particularly lung epithelial cells, PHMG has been shown to induce toxicity through specific signaling pathways. Inhaled PHMG is associated with lung injury, including pulmonary fibrosis.[13]

Studies have indicated that PHMG-p can induce apoptosis (programmed cell death) through endoplasmic reticulum (ER) stress.[12] PHMG-p has been observed to localize in the ER of lung epithelial cells.[12] Furthermore, PHMG-p can trigger cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the ATM/p53 pathway.[13]

ROS/ATM/p53 pathway in PHMG-induced apoptosis.

Experimental Protocols

Determination of Molecular Weight

A key technique for characterizing the molecular weight distribution of PHMG oligomers is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[2][9][14]

Methodology:

-

Sample Preparation: PHMG samples are dissolved in a suitable solvent.

-

Matrix Selection: A matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is chosen.[15]

-

Spotting: The sample and matrix solutions are mixed and spotted onto a MALDI target plate and allowed to co-crystallize.

-

Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the PHMG oligomers. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio, and thus their molecular weight.[15]

-

Data Analysis: The resulting mass spectrum shows the distribution of different oligomer sizes. From this, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.[9][14]

Workflow for PHMG molecular weight determination.

Quantitative Analysis of PHMG

UV-VIS spectrophotometry can be used for the quantitative determination of PHMG in aqueous solutions.[16] This method often involves a derivatization step to produce a colored complex that can be measured.

Methodology using Eosin Y:

-

Reagent Preparation: Prepare a standard solution of Eosin Y indicator.

-

Sample Preparation: Prepare the PHMG-containing sample in an acidic medium.

-

Derivatization: Mix the PHMG sample with the Eosin Y solution. PHMG forms an ionic derivative with Eosin Y.

-

Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 535 nm) using a UV-VIS spectrophotometer.

-

Quantification: Create a calibration curve using known concentrations of a PHMG standard to determine the concentration in the unknown sample. Due to the lack of a commercial pure PHMG standard, multivariate techniques may be employed for quantification.[16]

Assessment of Cellular Effects

To investigate the toxic mechanisms of PHMG on mammalian cells, standard cell biology techniques are employed.

Methodology for Apoptosis and Cell Cycle Analysis:

-

Cell Culture: Culture a relevant cell line (e.g., human lung epithelial A549 cells).

-

Treatment: Expose the cells to varying concentrations of PHMG for specific time periods.

-

Flow Cytometry:

-

Cell Cycle: Stain cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content per cell using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[13]

-

Apoptosis: Use an Annexin V/PI staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains late apoptotic and necrotic cells.

-

-

Western Blotting: Lyse the treated cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for key proteins in the signaling pathway of interest (e.g., p53, phosphorylated ATM, H2AX) to assess their activation or expression levels.[13]

Conclusion

PHMG is a potent antimicrobial agent with a well-defined, albeit complex, polymeric structure. Its efficacy is derived from its cationic nature, which disrupts microbial cell membranes. However, the same properties can lead to significant toxicity in mammalian systems, particularly through inhalation, by inducing apoptosis and cell cycle arrest via ROS-mediated DNA damage pathways. A thorough understanding of its physicochemical properties, elucidated through techniques such as MALDI-TOF MS and UV-VIS spectrophotometry, is crucial for its safe and effective application and for the development of potential therapeutic or mitigating strategies for its toxic effects.

References

- 1. Polyhexamethylene guanidine - Wikipedia [en.wikipedia.org]

- 2. Characteristics of the Molecular Weight of Polyhexamethylene Guanidine (PHMG) Used as a Household Humidifier Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of polyhexamethylene guanidine hydrochloride (PHMG) derivatives introduced into polylactide (PLA) on the activity of bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyhexamethylene Guanidine Hydrochloride (PHMG) - IRO Biocide [irobiocide.com]

- 5. PHMG – Green-Mountain Chem [green-mountainchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO1999054291A1 - Method for producing polyhexamethylene guanidine - Google Patents [patents.google.com]

- 11. chemneo.com [chemneo.com]

- 12. Polyhexamethylene Guanidine Phosphate Induces Apoptosis through Endoplasmic Reticulum Stress in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyhexamethylene guanidine phosphate-induced ROS-mediated DNA damage caused cell cycle arrest and apoptosis in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Polyhexamethylene Guanidine (PHMG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhexamethylene guanidine (PHMG) and its salts, particularly polyhexamethylene guanidine hydrochloride (PHMG-HCl), are cationic polymeric biocides with a broad spectrum of antimicrobial activity against bacteria and fungi.[1][2] Their utility spans various applications, including disinfectants, preservatives, and antimicrobial agents in materials science.[3][4] The synthesis of PHMG is primarily achieved through the polycondensation of hexamethylenediamine (HMDA) and guanidine hydrochloride (GHC).[5][6] This guide provides a detailed overview of the core synthesis methods for PHMG, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The principal method for synthesizing PHMG is the polycondensation reaction between 1,6-hexamethylenediamine and guanidine hydrochloride.[5][6] This reaction can be carried out under different conditions, leading to variations in the polymer's molecular weight and structure. The main approaches are melt polycondensation and solution polymerization. A two-step method involving condensation followed by cross-linking has also been explored to modify the polymer's properties.[4]

Melt Polycondensation

Melt polycondensation is a solvent-free method where the monomers are heated above their melting points to initiate polymerization.[7] This method is advantageous for its simplicity and the absence of solvent removal steps.

Reaction Scheme:

Caption: Melt Polycondensation of PHMG.

Experimental Protocol:

A detailed experimental protocol for the melt polycondensation of PHMG is described in a Russian patent.[8]

-

Preparation of Reactants: 110 grams of solid hexamethylenediamine is placed in a four-necked, round-bottom flask equipped with a mechanical stirrer and a heating mantle. The flask is heated to 100°C and maintained for 1 hour until the hexamethylenediamine is completely melted.

-

Initiation of Reaction: While stirring, 100 grams of crystalline guanidine hydrochloride is added to the molten hexamethylenediamine. This creates a suspension of guanidine hydrochloride in the hexamethylenediamine melt at a ratio of approximately 1:1.1.

-

Stepwise Heating: The reaction mixture is then subjected to a stepwise heating process:

-

Held at 120°C for 4 hours.

-

The temperature is then raised to 160°C and held for 8 hours.

-

Finally, the temperature is increased to 180°C and held for 3 hours.

-

-

Final Polymerization and Purification: The temperature is gradually raised to 210°C at a rate of 3-4°C per hour. The reaction mass is then subjected to a vacuum to remove volatile byproducts. After vacuum treatment, the mixture is cooled to yield the final polyhexamethylene guanidine hydrochloride product. This method aims to produce a polymer with the desired molecular weight and purity without the need for additional washing steps.[8]

Another protocol involves a two-stage heating process.[7]

-

Oligomerization: Equimolar amounts of guanidine hydrochloride and 1,6-hexamethylenediamine are heated at 120°C for 2 hours until the liberation of ammonia is complete.

-

Polymerization: The temperature is then raised to 160°C and the reaction is continued for 4 to 8 hours to yield polyhexamethylene guanidine hydrochloride as a viscous mass that solidifies upon cooling.[7]

Quantitative Data on Melt Polycondensation:

The molecular weight of the resulting PHMG is influenced by the reaction time.[7]

| Reaction Time (hours) at 160°C | Intrinsic Viscosity (dL/g) | Number Average Molecular Weight (Mn) |

| 4 | 0.045 | 1350 |

| 5 | 0.052 | 1680 |

| 6 | 0.060 | 2100 |

| 8 | 0.068 | 2650 |

Table compiled from data presented in Zhang, Y., et al. (1999).[7]

Solution Polymerization

Solution polymerization involves dissolving the monomers in a suitable solvent that is non-reactive under the reaction conditions.[9] This method allows for better temperature control and can prevent the autoacceleration of the reaction.

Experimental Workflow:

Caption: Solution Polymerization of PHMG in PEG.

Experimental Protocol:

A patented method describes the synthesis of PHMG in a polyethylene glycol (PEG) solution.[9]

-

Preparation of Guanidine Hydrochloride Solution: Guanidine carbonate is reacted with ammonium chloride in polyethylene glycol at a temperature of 100-120°C to form a 50% solution of guanidine hydrochloride in PEG.

-

Polycondensation: An equimolar amount of hexamethylenediamine is added to the guanidine hydrochloride solution. The mixture is heated at 120°C for 5 hours and then the temperature is increased to 150°C for 10 hours.

-

Product Isolation: The reaction results in a two-layer mixture. The upper layer is polyethylene glycol, which can be recycled for subsequent syntheses. The lower layer is the polyhexamethylene guanidine product.[9]

Two-Step Synthesis: Condensation and Cross-linking

To enhance the molecular weight and charge density of the polymer, a two-step synthesis method can be employed. This involves an initial polycondensation followed by a cross-linking reaction.[4]

Experimental Workflow:

Caption: Two-Step Synthesis of Modified PHMG.

Experimental Protocol:

-

Prepolymer Synthesis: A prepolymer of polyhexamethylene guanidine hydrochloride (PHGC) is first synthesized by the polycondensation of hexamethylenediamine and guanidine hydrochloride.

-

Cross-linking: The resulting prepolymer is then reacted with a cross-linking agent, such as epichlorohydrin. The epoxy groups of epichlorohydrin react with the imine groups in the guanidine prepolymer, leading to an increase in molecular weight and charge density.[4]

Quantitative Data on Modified Guanidine-Based Polymers:

| Polymer | Molecular Weight (Mw, g/mol ) | Charge Density (meq/g) |

| PHGC (Prepolymer) | 2,500 | 3.58 |

| E-PHGC (Modified) | 12,500 | 3.58 |

| PHDGC (Prepolymer with DETA) | 3,200 | 4.80 |

| E-PHDGC (Modified with DETA) | 15,800 | 4.80 |

Table compiled from data presented in Liu, H., et al. (2013).[4] DETA (Diethylenetriamine) was used as a comonomer to increase reactive sites.

Conclusion

The synthesis of polyhexamethylene guanidine can be achieved through several methods, with melt polycondensation being a common and straightforward approach. The properties of the final polymer, such as molecular weight and antimicrobial efficacy, are highly dependent on the reaction conditions, including temperature, time, and the molar ratio of the monomers. For applications requiring higher molecular weight and charge density, a two-step synthesis involving cross-linking offers a viable strategy. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the development and application of PHMG-based materials. Further optimization of these synthesis parameters can lead to the production of PHMG with tailored properties for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Polyhexamethylene guanidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. 2.2. Synthesis of Poly(Hexamethylene Guanidine) [bio-protocol.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. RU2489452C1 - Method of producing polyhexamethylene guanidine hydrochloride - Google Patents [patents.google.com]

- 9. WO1999054291A1 - Method for producing polyhexamethylene guanidine - Google Patents [patents.google.com]

The Rise of Guanidine-Based Polymers: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical polymer science is continuously evolving, with a growing emphasis on developing materials that are not only effective but also biocompatible and precisely tailored for specific therapeutic applications. Among the various classes of cationic polymers, those featuring the guanidinium group have garnered significant attention for their unique properties and potential in drug and gene delivery. This in-depth technical guide explores the core aspects of guanidine-based polymer discovery and development, providing a comprehensive resource for researchers and professionals in the field.

The guanidinium group, the protonated form of guanidine, is a key functional moiety found in the amino acid arginine. Its persistent positive charge across a wide physiological pH range, coupled with its ability to form strong, bidentate hydrogen bonds with anionic species like phosphates and sulfates, underpins its remarkable biological activity.[1] These characteristics contribute to enhanced interactions with cell membranes, facilitating the cellular uptake of associated therapeutic payloads.[2][3]

Synthesis of Guanidine-Based Polymers

The synthesis of guanidine-based polymers can be broadly categorized into two main strategies: the polymerization of guanidine-containing monomers and the post-polymerization modification of existing polymers to introduce guanidinium groups.

Polymerization of Guanidine-Containing Monomers

This approach involves the direct polymerization of monomers that already incorporate the guanidinium or a protected guanidine functional group. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are frequently employed to achieve polymers with well-defined molecular weights and narrow polydispersity, which is crucial for reproducible biological performance.[4][5][6]

Experimental Protocol: RAFT Polymerization of 3-Guanidinopropyl Methacrylamide (GPMA) [4]

-

Monomer Synthesis: 3-Guanidinopropyl methacrylamide (GPMA) is synthesized by reacting N-(3-aminopropyl) methacrylamide hydrochloride with a guanidinylating agent like 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base such as N,N-diisopropylethylamine. The product is purified by recrystallization.

-

Polymerization Setup: In a typical RAFT polymerization, GPMA monomer, a chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., 4,4'-azobis(4-cyanovaleric acid)) are dissolved in a suitable solvent, such as a buffered aqueous solution.

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction is carried out at a specific temperature (e.g., 70°C) for a predetermined time to achieve the desired molecular weight.

-

Purification: The resulting polymer is purified by dialysis against deionized water to remove unreacted monomers and other small molecules, followed by lyophilization to obtain the pure polymer.

Post-Polymerization Guanidinylation

An alternative strategy involves the chemical modification of a pre-synthesized polymer containing primary amine groups. This method is often more cost-effective and allows for the use of a wider range of polymer backbones.

Experimental Protocol: Guanidinylation of Poly(amido amine)s [7]

-

Polymer Synthesis: A poly(amido amine) with primary amine side chains is first synthesized, for example, through Michael addition polymerization of a primary amine-containing monomer with a diacrylate.

-

Guanidinylation Reaction: The amine-containing polymer is dissolved in a suitable solvent, and a guanidinylating reagent, such as 1H-pyrazole-1-carboxamidine hydrochloride, is added in the presence of a base.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 24-48 hours.

-

Purification: The guanidinylated polymer is purified by dialysis against an appropriate solvent to remove excess reagents and byproducts, followed by lyophilization.

Physicochemical Characterization of Guanidine-Based Polymers and their Complexes

Thorough characterization of guanidine-based polymers and their complexes with therapeutic cargo (e.g., DNA, siRNA, or drugs) is essential to understand their structure-activity relationships.

Table 1: Physicochemical Properties of Guanidine-Based Polymer Systems

| Polymer System | Polymer Type | Cargo | Particle Size (nm) | Zeta Potential (mV) | Reference |

| pGuaMA | Polymethacrylate | pDNA | 110 | +37 | [8] |

| Guanidinylated Poly(amido amine)s (Gua-SS-PAAs) | Poly(amido amine) | pDNA | < 90 | < +20 | [9] |

| Guanidinylated Bioreducible Polymer (GBP) | Bioreducible Polymer | pDNA | ~200 | +30 | [1] |

| Guanidinylated Block Copolymers | Block Copolymer | pDNA | 100-200 | +15 to +30 | [10][11] |

| HPMA-co-oligolysine (Guanidinylated) | Brush Copolymer | pDNA | < 150 | Not Specified |

Experimental Protocol: Characterization of Polymer-DNA Polyplexes [12]

-

Polyplex Formation: Polymer and DNA solutions are prepared separately in a suitable buffer (e.g., HEPES). The polymer solution is added to the DNA solution at various nitrogen-to-phosphate (N/P) ratios and incubated at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.

-

Dynamic Light Scattering (DLS): The hydrodynamic diameter (particle size) and size distribution (polydispersity index, PDI) of the polyplexes are measured using a DLS instrument. Samples should be filtered to remove dust and measurements taken at a controlled temperature.[13][14]

-

Zeta Potential Measurement: The surface charge of the polyplexes is determined by measuring their electrophoretic mobility using the same instrument equipped with a zeta potential analyzer. This is a crucial parameter for predicting their interaction with negatively charged cell membranes.[15]

-

Gel Retardation Assay: To assess the DNA condensation ability of the polymer, polyplexes at different N/P ratios are run on an agarose gel. The complete retardation of DNA migration indicates stable complex formation.

Biological Evaluation: In Vitro Performance

The ultimate goal of developing guanidine-based polymers for drug and gene delivery is their effective and safe application in biological systems. A series of in vitro assays are essential to evaluate their performance.

Cellular Uptake and Intracellular Trafficking

A key advantage of guanidinium-rich polymers is their ability to efficiently cross cell membranes. The proposed mechanism for cellular uptake of many guanidinium-rich molecules is a non-endocytic, energy-independent pathway.[3][16][17] This process is thought to involve the interaction of the guanidinium groups with negatively charged fatty acids on the cell surface, leading to the formation of transient membrane pores that allow the polymer and its cargo to enter the cytoplasm directly.[16][17] However, endocytic pathways can also be involved, and the specific mechanism can depend on the polymer structure and cell type.[2]

Cytotoxicity Assessment

Low cytotoxicity is a prerequisite for any biomedical polymer. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay [18][19][20]

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the guanidine-based polymer or its polyplexes.

-

Incubation: Cells are incubated with the polymer for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Transfection Efficiency

For gene delivery applications, the ability of the polymer to facilitate the expression of the delivered gene is the ultimate measure of its success. Luciferase reporter gene assays are a common and sensitive method for quantifying transfection efficiency.

Experimental Protocol: Luciferase Reporter Gene Assay [8][21][22][23]

-

Cell Seeding and Transfection: Cells are seeded in a multi-well plate and transfected with polyplexes containing a plasmid encoding the luciferase gene.

-

Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for gene expression.

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: The cell lysate is mixed with a luciferase assay reagent containing the substrate luciferin. The light produced by the enzymatic reaction is measured using a luminometer.

-

Normalization: The luciferase activity is often normalized to the total protein concentration in the cell lysate (determined by a BCA or Bradford assay) to account for variations in cell number.

Table 2: Biological Performance of Guanidine-Based Polymer Systems

| Polymer System | Cell Line | Transfection Efficiency (vs. PEI 25kDa) | Cytotoxicity (vs. PEI 25kDa) | Reference |

| Guanidinylated Poly(amido amine)s (Gua-SS-PAAs) | MCF-7 | Higher | Lower | [7] |

| Guanidinylated Bioreducible Polymer (GBP) | C2C12, HEK293, HepG2 | Higher | Lower | [1] |

| Guanidinylated Block Copolymers | HeLa | Higher | Similar/Higher (N/P dependent) | [10][11] |

| pGuaMA | COS-7 | Higher (than pArg) | Not directly compared to PEI | [8] |

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in understanding the logical progression of research in this field.

Conclusion and Future Perspectives

Guanidine-based polymers represent a highly promising class of materials for advanced drug and gene delivery applications. Their unique chemical properties, particularly the persistent positive charge and hydrogen bonding capabilities of the guanidinium group, offer distinct advantages in overcoming cellular barriers. The ability to precisely control their synthesis through modern polymerization techniques allows for the fine-tuning of their structure to optimize both efficacy and safety.

Future research in this area will likely focus on the development of multifunctional polymers that combine the cell-penetrating properties of the guanidinium group with other functionalities, such as biodegradability, stimuli-responsiveness, and specific cell targeting. As our understanding of the fundamental interactions between these polymers and biological systems deepens, so too will our ability to design the next generation of highly effective and safe polymer-based therapeutics.

References

- 1. A Guanidinylated Bioreducible Polymer with High Nuclear Localization Ability for Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guanidine-Containing Methacrylamide (Co)polymers via aRAFT: Toward a Cell Penetrating Peptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Guanidinylated bioresponsive poly(amido amine)s designed for intranuclear gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

- 9. Novel guanidinylated bioresponsive poly(amidoamine)s designed for short hairpin RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanidinylated block copolymers for gene transfer: A comparison with amine-based materials for in vitro and in vivo gene transfer efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanidinylated block copolymers for gene transfer: A comparison with amine-based materials for in vitro and in vivo gene transfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. bdu.ac.in [bdu.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 2.10. Transfection Activity: Luciferase Reporter Gene Assay [bio-protocol.org]

- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

The Rise and Fall of a Biocide: A Technical History of Polyhexamethylene Guanidine (PHMG)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhexamethylene guanidine (PHMG) emerged as a potent biocide with broad-spectrum antimicrobial activity, finding applications from hospital disinfection to consumer products. Its history, however, is marked by a catastrophic public health crisis, revealing a significant gap in the understanding of its toxicology, particularly concerning inhalation exposure. This technical guide provides a comprehensive overview of the history of PHMG use, from its chemical synthesis and initial applications to the elucidation of its toxicological mechanisms. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative efficacy and toxicity data, and a molecular-level understanding of its mode of action. The tragic outcomes associated with PHMG underscore the imperative for rigorous, route-specific safety assessments of chemical agents.

Introduction: A Promising Biocidal Agent

Polyhexamethylene guanidine (PHMG) is a cationic polymer belonging to the guanidine family of disinfectants.[1] Its structure, characterized by repeating hexamethylene units linked by guanidine groups, confers a high positive charge density, which is central to its antimicrobial properties.[1] PHMG salts, most commonly phosphate (PHMG-P) and hydrochloride (PHMG-H), are readily soluble in water, forming colorless and odorless solutions.[1] These properties, combined with its efficacy against a wide range of Gram-positive and Gram-negative bacteria and fungi, made it an attractive candidate for various disinfection applications.[1][2] Initially utilized in robust settings such as hospital and industrial disinfection in Russia, its use expanded into consumer goods.[1] Notably, in South Korea, it was widely adopted as a disinfectant for household humidifiers, a decision that would have devastating consequences.[1]

Physicochemical Properties

A summary of the key physicochemical properties of PHMG is presented in Table 1. The polymeric nature of PHMG means its molecular weight can vary depending on the degree of polymerization. Studies on PHMG used in humidifier disinfectants revealed that the products contained oligomers with a degree of polymerization typically ranging from two to four.[3]

Table 1: Physicochemical Properties of Polyhexamethylene Guanidine (PHMG)

| Property | Value | Reference(s) |

| IUPAC Name | Poly(iminocarbonimidoylimino-1,6-hexanediyl) | [1] |

| CAS Number | 57028-96-3 (HCl), 89697-78-9 (phosphate) | [1] |

| Chemical Formula | (C₇H₁₅N₃)ₙ | [1] |

| Appearance | White powdered solid (salts) | [1] |

| Solubility in Water | Readily soluble | [1] |

| Number-Average Molecular Mass (Mₙ) in HDs | 422–613 g/mol | [3] |

| Weight-Average Molecular Mass (Mₙ) in HDs | 441.0–678.0 g/mol | [3] |

Synthesis of Polyhexamethylene Guanidine Hydrochloride (PHMG-H)

The primary method for synthesizing PHMG-H is through the polycondensation of hexamethylenediamine (HMD) and guanidine hydrochloride. Various protocols exist, with differences in reaction temperature, time, and the use of catalysts or solvents.

Experimental Protocol: Polycondensation of Hexamethylenediamine and Guanidine Hydrochloride

This protocol describes a common method for the synthesis of PHMG-H.

Materials:

-

1,6-hexamethylenediamine (HMD)

-

Guanidine hydrochloride

-

100 mL reaction flask with a stirrer and condenser

-

Heating mantle

-

Beaker with HCl solution (for ammonia neutralization)

Procedure:

-

Equimolar amounts of 1,6-hexamethylenediamine and guanidine hydrochloride are weighed and placed into the 100 mL reaction flask.

-

The reaction mixture is heated to 100°C for 30 minutes with continuous stirring.

-

The temperature is then increased by 20°C every 30 minutes until it reaches 180°C.

-

The reaction is maintained at 180°C for a total of 3 hours.

-

During the reaction, ammonia gas is evolved as a byproduct and should be carefully vented and neutralized in a beaker containing an HCl solution.

-

Upon completion, the resulting product is a highly viscous, colorless liquid that solidifies upon cooling.

-

The structure of the synthesized PHMG can be confirmed using techniques such as ¹H NMR spectroscopy.

This protocol is adapted from a method described by Malinowska et al. (2019).

Antimicrobial Efficacy

PHMG exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

PHMG solution of known concentration

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

A serial two-fold dilution of the PHMG solution is prepared in the appropriate broth directly in the wells of a 96-well plate.

-

The microbial inoculum is prepared and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Each well containing the diluted PHMG is inoculated with the standardized microbial suspension.

-

Control wells are included: a positive control (microorganism in broth without PHMG) and a negative control (broth only).

-

The microtiter plates are incubated at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of PHMG at which there is no visible growth (turbidity) of the microorganism.

This is a generalized protocol; specific parameters may vary depending on the microorganism and testing standards (e.g., CLSI guidelines).

Table 2: Minimum Inhibitory Concentration (MIC) of PHMG against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive bacteria | 2 | [4] |

| Pseudomonas aeruginosa | Gram-negative bacteria | 3.9 | [4] |

| Enterobacter cloacae | Gram-negative bacteria | 10 | [2] |

| Candida albicans | Fungus | 0.5 | [4] |

| Aspergillus spp. | Fungus | 1000-1900 | [2] |

The South Korean Humidifier Disinfectant Tragedy

The history of PHMG is irrevocably linked to the public health disaster that unfolded in South Korea between 1994 and 2011.[3] PHMG was marketed and sold as a disinfectant to be added to the water of household humidifiers to prevent microbial growth. This led to the widespread aerosolization of PHMG in indoor environments. In 2011, a cluster of severe, and often fatal, lung injuries in pregnant women and children prompted an epidemiological investigation.[3] The investigation ultimately identified the inhalation of PHMG from humidifiers as the cause of a severe form of lung injury, characterized by bronchiolitis obliterans and pulmonary fibrosis. The South Korean government officially recognized thousands of deaths and injuries resulting from the use of these humidifier disinfectants.[3] This event highlighted a critical failure in the safety assessment of consumer products, as the toxicological profile of PHMG via the inhalation route had not been adequately investigated prior to its marketing for this application.

Toxicology and Mechanism of Action

The toxicity of PHMG is highly dependent on the route of exposure. While oral and dermal exposures are associated with lower toxicity, inhalation exposure is now known to cause severe and irreversible lung damage.

Mechanism of Antimicrobial Action

The biocidal activity of PHMG is primarily due to its cationic nature. The positively charged guanidine groups interact electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.

Inhalation Toxicity and Signaling Pathways

When inhaled, PHMG particles deposit in the lungs and initiate a cascade of toxicological events. The primary molecular initiating event is the disruption of the plasma membrane of lung epithelial cells. This leads to cytotoxicity and the release of damage-associated molecular patterns (DAMPs), which trigger an inflammatory response.

Several key signaling pathways have been identified in PHMG-induced pulmonary toxicity:

-

Reactive Oxygen Species (ROS) and Oxidative Stress: PHMG induces the generation of ROS in lung epithelial cells. This oxidative stress leads to DNA damage.

-

ATM/p53 Pathway: DNA damage activates the ataxia-telangiectasia mutated (ATM) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest and apoptosis.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, are activated by PHMG and contribute to the expression of pro-inflammatory cytokines.

-

Pro-inflammatory Cytokines: PHMG exposure leads to the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Pro-fibrotic Factors: The chronic inflammation and cell damage stimulate the release of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β), which plays a central role in the development of pulmonary fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix.

Experimental Protocol: In Vivo Inhalation Toxicity Study in Rodents

This protocol outlines a general procedure for assessing the inhalation toxicity of a substance like PHMG in a rodent model, based on OECD guidelines.

Materials:

-

Wistar rats (or other suitable rodent strain)

-

Nose-only inhalation exposure chambers

-

Aerosol generator for the test substance

-

Air supply and monitoring equipment

-

Equipment for clinical observation, body weight measurement, and blood collection

-

Histopathology equipment

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.

-

Dose Groups: At least three dose groups and a control group (exposed to air or vehicle) are used, with an equal number of male and female animals in each group (typically 5-10 per sex per group).

-

Exposure: Animals are exposed to the aerosolized test substance for a specified duration (e.g., 6 hours/day) and frequency (e.g., 5 days/week) for a defined period (e.g., 28 days for a subacute study). Exposure is typically via a nose-only system to minimize dermal and oral exposure.

-

Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, and body weight is measured regularly.

-

Terminal Procedures: At the end of the exposure period (and any post-exposure observation period), animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed, and tissues, particularly the entire respiratory tract, are collected for histopathological examination.

-

Data Analysis: Data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and to characterize the toxicological effects of the substance.

This is a generalized protocol based on OECD Test Guideline 412 for subacute inhalation toxicity.[5]

Table 3: In Vitro Cytotoxicity of PHMG on Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Exposure Time (h) | Reference(s) |

| A549 | Human alveolar epithelial | >5 | 24 | [6] |

| AML12 | Mouse hepatocyte | 5.290 | 24 | [7] |

| AML12 | Mouse hepatocyte | 2.048 | 48 | [7] |

| BEAS-2B | Human bronchial epithelial | ~16 (40% lethality) | 6 | [7] |

Regulatory Landscape and Lessons Learned

The PHMG tragedy in South Korea exposed significant gaps in the regulation of biocidal products, particularly concerning the assessment of risks associated with different exposure routes. In Europe, the Biocidal Products Regulation (BPR, Regulation (EU) 528/2012) aims to ensure a high level of protection for humans and the environment by requiring a comprehensive risk assessment of biocidal active substances and products before they can be placed on the market.[6] This includes the evaluation of toxicity via all relevant routes of exposure, including inhalation. The history of PHMG serves as a stark reminder of the importance of the "precautionary principle" in chemical regulation and the need for robust, scientifically-sound safety evaluations that consider the intended use and potential misuse of a product.

Visualizations

Diagrams

Caption: Workflow for the synthesis of polyhexamethylene guanidine.

Caption: Signaling pathway of PHMG-induced pulmonary fibrosis.

Caption: Logical relationship of PHMG properties, use, and toxicity.

Conclusion

The history of polyhexamethylene guanidine serves as a critical case study in the fields of toxicology, materials science, and public health. While its efficacy as a biocide is well-documented, the devastating consequences of its use in household humidifiers highlight the paramount importance of route-specific toxicological assessments. For researchers and professionals in drug and chemical development, the story of PHMG underscores the necessity of a comprehensive understanding of a compound's physicochemical properties and how these can influence its biological interactions under different exposure scenarios. The detailed protocols and data presented in this guide are intended to equip scientists with the knowledge to both understand the legacy of PHMG and to approach the development of new chemical agents with a heightened sense of diligence and a commitment to rigorous safety evaluation.

References

- 1. Polyhexamethylene guanidine - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial activities of polyhexamethylene guanidine hydrochloride-based disinfectant against fungi isolated from cocoa beans and reference strains of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Biocides and Evolving Regulations: What Manufacturers Need to Know [ilensys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Physicochemical properties of PHMG oligomers

An In-depth Technical Guide to the Physicochemical Properties of PHMG Oligomers

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic biocide belonging to the guanidine family of disinfectants.[1] It is widely recognized for its potent bactericidal and fungicidal activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.[1][2] PHMG is commonly available as a salt, such as polyhexamethylene guanidine phosphate (PHMG-P) or hydrochloride (PHMG-HCl).[1][3] Commercially available PHMG typically exists as a mixture of oligomers with varying chain lengths and isomeric structures.[4][5]

The physicochemical properties of these oligomers are critical determinants of their biological activity, toxicity, and environmental fate. This is particularly relevant in light of the severe lung injuries associated with the inhalation of aerosolized PHMG from household humidifiers, a tragic event that highlighted the urgent need for a deeper understanding of its properties.[1][4][6] This guide provides a detailed overview of the core physicochemical characteristics of PHMG oligomers, outlines the experimental protocols used for their determination, and explores the mechanistic pathways underlying their biological effects, tailored for researchers and professionals in drug development and materials science.

Molecular Weight and Degree of Polymerization

The PHMG used in commercial products is not a single molecular entity but a collection of oligomers with a distribution of molecular weights.[7] The number-average molecular weight (Mn), weight-average molecular weight (Mw), and degree of polymerization are key parameters that define this distribution.[7][8] Studies analyzing PHMG from humidifier disinfectants have consistently shown that these products contain low molecular weight oligomers.[4][6][9][10][11][12][13]

Analysis using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has provided precise measurements of these parameters.[4][6][10][11][12][13] The degree of oligomerization, which refers to the number of monomer units in a chain, typically ranges from 2 to 7.[4][14] It is this oligomeric nature that is thought to be associated with the high toxicity observed in cases of lung injury.[6][9][11][12][13]

Table 1: Molecular Weight Properties of PHMG Oligomers from Humidifier Disinfectant Products

| Parameter | Mean Value ( g/mol ) | Range ( g/mol ) | Degree of Polymerization | Source |

| Number-Average MW (Mn) | 542.4 | 403.0–692.2 | 3–7 | [4][14] |

| Weight-Average MW (Mw) | 560.7 | 424.0–714.7 | 3–7 | [4][14] |

| Number-Average MW (Mn) | 517.2 | 422–613 | 2–4 | [6][11][12][13] |

| Weight-Average MW (Mw) | 537.3 | 441.0–678.0 | 2–4 | [6][11][12][13] |

Beyond chain length, PHMG oligomers can exist in different isomeric forms, including linear, branched, and cyclic structures, which arise from different end groups and connectivity.[4][5] These structural variations can influence the molecule's overall physicochemical behavior and biocidal efficacy.[4]

Solubility

PHMG salts, such as PHMG-P and PHMG-HCl, are readily soluble in water.[1][3] The resulting solutions are typically colorless and odorless.[15] This high water solubility is a key property for its application as a disinfectant in aqueous environments, such as in hospital settings and humidifier water tanks.[1] The guanidine groups in the polymer chain are highly polar and capable of forming hydrogen bonds with water, contributing to its miscibility.

pKa and Cationic Nature

The biocidal activity of PHMG is intrinsically linked to its cationic nature. The repeating unit of PHMG contains a guanidinium group, which is one of the strongest organic bases. The pKa of the guanidinium group in the amino acid arginine, for example, is approximately 12.5 to 13.8.[16][17][18][19] This exceptionally high pKa value means that the guanidinium groups along the PHMG oligomer chain are fully protonated and positively charged over a wide pH range, including physiological pH.[20] This persistent cationic charge is crucial for its primary mechanism of action, which involves electrostatic interaction with negatively charged microbial cell membranes.

Thermal Stability

PHMG exhibits notable thermal stability. Studies have shown that its hydrochloride salt (PHMG-HCl) can maintain its antimicrobial activity even after being heated to high temperatures, such as 280°C for 15 minutes.[3][15] This property is advantageous for applications where the disinfectant may be exposed to elevated temperatures during manufacturing, storage, or use. The thermal stability of polymers is typically assessed using Thermogravimetric Analysis (TGA), which measures changes in a sample's mass as a function of temperature.[21][22][23][24]

Mechanism of Action and Cellular Signaling

The primary antimicrobial mechanism of PHMG relies on its ability to disrupt bacterial cell membranes.[1] The positively charged guanidinium groups interact with and bind to the negatively charged components of the cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane disorganization, increased permeability, and ultimately, cell death.

In mammalian cells, particularly lung epithelial cells, inhaled PHMG initiates a cascade of toxic events. Evidence suggests that PHMG exposure triggers the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and significant DNA damage.[25] This genotoxicity activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the tumor suppressor protein p53. The activation of the ROS/ATM/p53 pathway ultimately results in cell cycle arrest at the G1/S checkpoint and induces apoptosis (programmed cell death), contributing to the widespread alveolar damage and lung fibrosis observed in PHMG-induced lung injury.[25]

Experimental Protocols

The characterization of PHMG oligomers requires specialized analytical techniques. Below are the methodologies for determining the key physicochemical properties discussed.

Molecular Weight Determination: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight distribution of polymers and oligomers.[26] It was the primary method used to characterize the PHMG found in humidifier disinfectants.[4][6][10][11][13]

-

Principle : The analyte (PHMG) is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight.[26]

-

Sample Preparation : A solution of the PHMG sample is mixed with a solution of the matrix. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

-

Instrumentation : A MALDI-TOF mass spectrometer is operated in positive-ion reflectron mode for higher resolution.

-

Data Analysis : The resulting mass spectrum shows a series of peaks, each corresponding to a specific oligomer with a different degree of polymerization. From this distribution, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.[8]

Solubility Determination

Methods for determining polymer solubility can range from simple qualitative assessments to more complex quantitative measurements.[27][28]

-

Principle : The maximum amount of a solute (polymer) that can dissolve in a given amount of solvent at a specific temperature is determined.

-

Gravimetric Method :

-

A known mass of the polymer is added to a known volume of the solvent (e.g., water).

-

The mixture is agitated (e.g., stirred or sonicated) at a constant temperature for a sufficient time to reach equilibrium.

-

Any undissolved polymer is separated by filtration or centrifugation.

-

The undissolved polymer is dried and weighed.

-

The solubility is calculated by subtracting the mass of the undissolved polymer from the initial mass.

-

-

Visual Method : For highly soluble polymers like PHMG, a qualitative assessment is often sufficient. The polymer is added incrementally to the solvent until no more dissolves, and the solution becomes saturated (indicated by the presence of undissolved material).

pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and accessible method for determining the acid dissociation constants (pKa) of molecules, including polyelectrolytes.[29][30]

-

Principle : The pKa is the pH at which a titratable group is 50% protonated and 50% deprotonated. A solution of the polymer is titrated with a strong acid or base, and the pH is monitored with a pH electrode as a function of the volume of titrant added.[30]

-

Methodology :

-

A solution of PHMG of known concentration is prepared.

-

A calibrated pH electrode is placed in the solution.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH is recorded after each addition, allowing the solution to equilibrate.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the midpoint of the buffer region of the titration curve. For a highly basic polymer like PHMG, this curve will show a sharp change in pH as the guanidinium groups are neutralized.

-

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique used to measure the thermal stability and decomposition profile of polymeric materials.[21][22][24]

-

Principle : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air).[22] Mass loss indicates decomposition or volatilization.

-

Methodology :

-

A small, precisely weighed sample of PHMG is placed in a crucible within the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

The instrument continuously records the sample's mass.

-

A TGA curve is generated by plotting the percentage of initial mass remaining versus temperature.

-

-

Data Analysis : The TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the experiment. This allows for a quantitative assessment of the material's thermal stability.[21][22]

Conclusion

The physicochemical properties of PHMG oligomers—specifically their low molecular weight, high water solubility, persistent cationic charge due to a high pKa, and thermal stability—are integral to their function as effective biocides. However, these same properties, particularly the oligomeric nature, are closely linked to their potential for inducing severe toxicity in mammalian systems upon inhalation. A thorough characterization of these parameters using robust analytical methods is therefore essential for risk assessment, the development of safer alternatives, and a comprehensive understanding of their mechanism of action. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working to harness the antimicrobial benefits of guanidine-based polymers while mitigating their potential harm.

References

- 1. Polyhexamethylene guanidine - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. Polyhexamethylene Guanidine Hydrochloride (PHMG) - IRO Biocide [irobiocide.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. Molecular weight [doitpoms.ac.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. [PDF] Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. irochemical.com [irochemical.com]

- 16. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sump4.com [sump4.com]

- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. General Treatment of the Thermogravimetry of Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eng.uc.edu [eng.uc.edu]

- 25. Polyhexamethylene guanidine phosphate-induced ROS-mediated DNA damage caused cell cycle arrest and apoptosis in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fiveable.me [fiveable.me]

- 27. researchgate.net [researchgate.net]

- 28. apps.dtic.mil [apps.dtic.mil]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polyhexamethylene Guanidine (PHMG) Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhexamethylene guanidine (PHMG) and its derivatives are a class of cationic polymers that have garnered significant attention for their broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of PHMG derivatives, including their synthesis, mechanism of action, and potential applications, with a particular focus on their role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to PHMG and its Derivatives

Polyhexamethylene guanidine (PHMG) is a polymer with a repeating guanidinium group in its backbone. The cationic nature of the guanidinium group is central to its biological activity. PHMG and its derivatives are known for their potent antimicrobial effects against a wide range of microorganisms, including bacteria and fungi.[1] The basic structure of PHMG consists of a hydrophobic hexamethylene chain and a positively charged guanidine group.[2] This amphipathic nature allows for effective interaction with microbial cell membranes.

Derivatives of PHMG are typically synthesized by modifying the polymer backbone or by forming salts with various organic and inorganic acids. These modifications can alter the compound's solubility, toxicity, and antimicrobial efficacy. Some notable derivatives include PHMG-hydrochloride (PHMG-HCl) and PHMG-phosphate (PHMG-p).[3]

Synthesis of PHMG Derivatives

The synthesis of PHMG and its derivatives primarily involves polycondensation reactions.

Polycondensation of Hexamethylenediamine and Guanidine Hydrochloride

A common method for synthesizing PHMG-HCl is the polycondensation of hexamethylenediamine (HMDA) with guanidine hydrochloride.

-

Reaction Scheme: n(H₂N-(CH₂)₆-NH₂) + n(H₂N-C(=NH)-NH₂·HCl) → [-HN-C(=NH)-NH-(CH₂)₆-]n·HCl + 2n(NH₃)

-

Experimental Protocol:

-

Hexamethylenediamine and guanidine hydrochloride are mixed in a 1:1 molar ratio in a reaction vessel.[4]

-

The mixture is heated to 120°C for approximately 5 hours.[4]

-

The temperature is then raised to 150°C and maintained for about 10 hours to facilitate the polycondensation reaction, during which ammonia is released.[4]

-

The resulting viscous product is cooled to obtain solid PHMG-HCl.

-

Synthesis of PHMG Stearate (PHGS) via Precipitation Reaction

Lipophilic derivatives like PHMG stearate can be synthesized through a precipitation reaction.

-

Experimental Protocol:

-

Prepare separate aqueous solutions of PHMG-HCl and sodium stearate.

-

Heat both solutions to 80°C.

-

Add the sodium stearate solution to the PHMG-HCl solution with constant stirring. The molar ratio of the repeating unit of PHMG-HCl to sodium stearate should be 1:1.

-

The precipitate of PHMG stearate that forms is collected by filtration.

-

The product is washed with boiling water and dried under a vacuum.

-

Mechanism of Action

The primary mechanism of antimicrobial action for PHMG and its derivatives is the disruption of the microbial cell membrane.[2][5][6]

-

Electrostatic Interaction: The positively charged guanidinium groups of the polymer electrostatically interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids.[2]

-

Membrane Disruption: This interaction leads to the displacement of divalent cations that stabilize the membrane, causing a loss of membrane integrity. The hydrophobic hexamethylene chains can also insert into the lipid bilayer, further disrupting its structure.[2]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately leading to cell death.[7]

Quantitative Antimicrobial Activity of PHMG Derivatives

The antimicrobial efficacy of PHMG derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the bactericidal effect of different PHMG derivatives incorporated into polylactide (PLA) films against common bacterial strains.

| PHMG Derivative | Concentration in PLA (%) | Test Organism | Reduction of Viable Cells (R) | Bactericidal Effect (R ≥ 2) |

| PLA-W (PHMG granular polyethylene wax) | 0.2 | S. aureus | 1.5 | No |

| 0.6 | S. aureus | 2.5 | Yes | |

| 1.0 | S. aureus | 3.0 | Yes | |

| 0.2 | E. coli | 1.2 | No | |

| 0.6 | E. coli | 2.2 | Yes | |

| 1.0 | E. coli | 2.8 | Yes | |

| PLA-A (PHMG salt of sulfanilic acid) | 0.2 | S. aureus | 1.1 | No |

| 0.6 | S. aureus | 1.8 | No | |

| 1.0 | S. aureus | 2.1 | Yes | |

| 0.2 | E. coli | 0.9 | No | |

| 0.6 | E. coli | 1.5 | No | |

| 1.0 | E. coli | 1.9 | No | |

| PLA-S (PHMG stearate) | 0.2 | S. aureus | 0.8 | No |

| 0.6 | S. aureus | 1.3 | No | |

| 1.0 | S. aureus | 1.7 | No | |

| 0.2 | E. coli | 0.6 | No | |

| 0.6 | E. coli | 1.1 | No | |

| 1.0 | E. coli | 1.4 | No |

Data adapted from Walczak et al. (2014).[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10]

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the PHMG derivative in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in a total volume of 110 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Assessment of Cell Membrane Integrity

This protocol assesses the ability of PHMG derivatives to disrupt cell membrane integrity using a fluorescent dye exclusion method.[11]

-

Cell Culture: Culture a suitable cell line (e.g., A549 human lung adenocarcinoma cells) in appropriate culture medium until a confluent monolayer is formed.

-

Treatment: Expose the cells to various concentrations of the PHMG derivative for a defined period. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle only).

-

Staining: Prepare a staining solution containing a membrane-impermeable DNA-binding dye (e.g., propidium iodide) and a membrane-permeable dye that stains all cells (e.g., Hoechst 33342).

-

Incubation: Incubate the cells with the staining solution according to the manufacturer's instructions.

-

Microscopy: Visualize the cells using a fluorescence microscope. Cells with compromised membrane integrity will show staining from the membrane-impermeable dye, while all cells will be stained by the membrane-permeable dye.

-

Quantification: Quantify the percentage of cells with disrupted membranes by counting the number of cells stained with the membrane-impermeable dye relative to the total number of cells.

Signaling Pathways Modulated by PHMG Derivatives

Recent research has indicated that beyond direct membrane disruption, PHMG derivatives can modulate specific cellular signaling pathways, which may contribute to their biological effects and toxicity.

cGAS/STING Pathway

The cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway is a component of the innate immune system that detects cytosolic DNA. PHMG exposure has been shown to modulate this pathway.[10]

Caption: PHMG-induced modulation of the cGAS/STING pathway.

RhoA Signaling Pathway

The RhoA signaling pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and motility. PHMG has been reported to activate this pathway.

Caption: Activation of the RhoA signaling pathway by PHMG derivatives.

Estrogen Receptor Signaling Pathway

PHMG has been shown to activate estrogen receptor signaling. This can occur through both genomic and non-genomic pathways.

Caption: Genomic and non-genomic estrogen receptor signaling activated by PHMG.

Potential Applications in Drug Development

The potent antimicrobial properties of PHMG derivatives make them attractive candidates for various applications in drug development and healthcare.

-

Topical Antiseptics: Their broad-spectrum activity suggests their use in wound dressings and topical antiseptics to prevent and treat skin infections.

-

Antifungal Agents: PHMG derivatives have shown efficacy against various fungal pathogens, indicating their potential as antifungal drugs.

-

Medical Device Coatings: Coating medical devices, such as catheters and implants, with PHMG derivatives could prevent biofilm formation and reduce the risk of device-associated infections.

-

Disinfectants: They are effective as disinfectants for surfaces and instruments in healthcare settings.

Conclusion and Future Perspectives

PHMG derivatives represent a promising class of antimicrobial agents with a well-established mechanism of action primarily targeting the microbial cell membrane. Their synthesis is relatively straightforward, and their efficacy can be tuned through chemical modification. While their primary application has been as biocides and disinfectants, their potent antimicrobial activity warrants further investigation for therapeutic applications. Future research should focus on optimizing the structure of PHMG derivatives to enhance their antimicrobial selectivity and reduce potential host toxicity. A deeper understanding of their interactions with cellular signaling pathways will be crucial for developing safe and effective therapeutic agents based on the PHMG scaffold.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of PHMG derivatives in any application should be preceded by rigorous safety and efficacy testing.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Documentation | Graphviz [graphviz.org]

- 4. WO1999054291A1 - Method for producing polyhexamethylene guanidine - Google Patents [patents.google.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 8. The effect of polyhexamethylene guanidine hydrochloride (PHMG) derivatives introduced into polylactide (PLA) on the activity of bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Polyhexamethylene Guanidine (PHMG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a biocide in various industrial and commercial applications. Its broad-spectrum antimicrobial activity has led to its incorporation into products such as disinfectants, preservatives, and water treatment agents. However, the increasing use of PHMG has raised concerns about its potential environmental impact. Understanding the environmental fate and transport of this compound is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of PHMG, focusing on its adsorption, degradation, and mobility in soil and water.

Physicochemical Properties of PHMG

Polyhexamethylene guanidine is a polymer with a repeating guanidinium group in its backbone. The general structure consists of hexamethylene chains linked by guanidine groups. The cationic nature of the guanidinium group is a key determinant of its environmental behavior.

| Property | Value/Description |

| Chemical Formula | (C₇H₁₆N₃)n·xHCl or (C₇H₁₆N₃)n·xH₃PO₄ |

| Appearance | Typically a colorless to light yellow liquid or solid |

| Solubility in Water | High |

| Charge in Environmental pHs | Cationic |

Environmental Fate and Transport

The environmental fate of a chemical refers to the processes that determine its concentration, distribution, and persistence in various environmental compartments. For PHMG, the key processes are adsorption to soil and sediment, and degradation through biotic and abiotic pathways.

Adsorption and Desorption in Soil

The strong cationic nature of PHMG governs its interaction with soil particles. Soil components such as clay minerals and organic matter possess a net negative charge, leading to strong electrostatic attraction with the positively charged guanidinium groups of PHMG.

Quantitative Data on Soil Sorption of PHMG-P

A study on the environmental risk assessment of polyhexamethylene guanidine phosphate (PHMG-P) provides valuable quantitative data on its soil sorption behavior. The study utilized a spectroscopic method with Eosin indicator to determine the concentration of PHMG-P in aqueous solutions.[1]

| Soil Type | Adsorption (%) | Desorption (%) | Adsorption Coefficient (K) | Organic Carbon Normalized Adsorption Coefficient (Koc) |

| Soil 1 | > 95.2 | < 4.5 | > 110 | > 9,181 |